molecular formula C9H8N4O B13872458 6-Amino-4-Phenyl-1,3,5-Triazin-2(1h)-One CAS No. 33957-63-0

6-Amino-4-Phenyl-1,3,5-Triazin-2(1h)-One

Cat. No.: B13872458
CAS No.: 33957-63-0
M. Wt: 188.19 g/mol
InChI Key: ZBKCUYOBOGCDKC-UHFFFAOYSA-N
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Description

6-Amino-4-Phenyl-1,3,5-Triazin-2(1h)-One is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-Phenyl-1,3,5-Triazin-2(1h)-One typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline with cyanuric chloride, followed by the introduction of an amino group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-Phenyl-1,3,5-Triazin-2(1h)-One can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

    Substitution: The amino and phenyl groups can be substituted with other functional groups, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized triazines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-Amino-4-Phenyl-1,3,5-Triazin-2(1h)-One exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3,5-Triazine: A simpler triazine derivative with similar chemical properties.

    4-Phenyl-1,3,5-Triazine: Another triazine compound with a phenyl group, but lacking the amino group.

Uniqueness

6-Amino-4-Phenyl-1,3,5-Triazin-2(1h)-One stands out due to the presence of both amino and phenyl groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a compound of significant interest.

Properties

CAS No.

33957-63-0

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

4-amino-6-phenyl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H8N4O/c10-8-11-7(12-9(14)13-8)6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14)

InChI Key

ZBKCUYOBOGCDKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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